20-Aminopregn-5-en-3-yl acetate
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Overview
Description
20-Aminopregn-5-en-3-yl acetate is a chemical compound with the molecular formula C23H37NO2. It is a derivative of the pregnane steroid family, characterized by its unique structure that includes an amino group at the 20th position and an acetate group at the 3rd position. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 20-Aminopregn-5-en-3-yl acetate typically involves the modification of pregnane derivatives. One common method includes the acetylation of 20-aminopregn-5-en-3-ol using acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions to ensure the selective formation of the acetate ester .
Industrial Production Methods: Industrial production of this compound may involve large-scale acetylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 20-Aminopregn-5-en-3-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the acetate group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or sodium ethoxide can facilitate substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 20-oxopregn-5-en-3-yl acetate, while reduction can produce 20-aminopregn-5-en-3-ol .
Scientific Research Applications
20-Aminopregn-5-en-3-yl acetate has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing various steroid derivatives.
Biology: The compound is used in studies related to steroid metabolism and hormone regulation.
Medicine: Research explores its potential therapeutic effects, particularly in hormone-related disorders.
Industry: It is utilized in the production of steroid-based pharmaceuticals and as an intermediate in chemical synthesis
Mechanism of Action
The mechanism of action of 20-Aminopregn-5-en-3-yl acetate involves its interaction with specific molecular targets and pathways. It is believed to modulate steroid hormone receptors, influencing gene expression and cellular functions. The compound may also inhibit certain enzymes involved in steroid biosynthesis, thereby affecting hormone levels and activity .
Comparison with Similar Compounds
- 20-Oxopregn-5-en-3-yl acetate
- 20-Hydroxy-pregn-5-en-3-yl acetate
- 20-Methylpregn-5-en-3-yl acetate
Comparison: Compared to these similar compounds, 20-Aminopregn-5-en-3-yl acetate is unique due to the presence of the amino group at the 20th position. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for specific research applications .
Properties
CAS No. |
75227-59-7 |
---|---|
Molecular Formula |
C23H37NO2 |
Molecular Weight |
359.5 g/mol |
IUPAC Name |
[17-(1-aminoethyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C23H37NO2/c1-14(24)19-7-8-20-18-6-5-16-13-17(26-15(2)25)9-11-22(16,3)21(18)10-12-23(19,20)4/h5,14,17-21H,6-13,24H2,1-4H3 |
InChI Key |
SYGYUPQRRFLXHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)N |
Origin of Product |
United States |
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